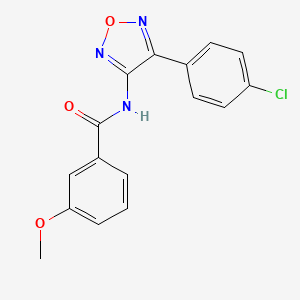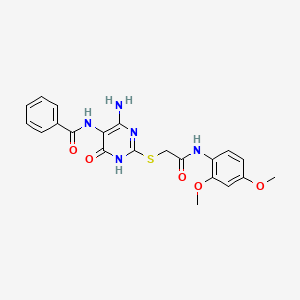
N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)-3-methoxybenzamide, also known as OX-MB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the oxadiazole family, which is known for its diverse biological activities, including antitumor, antifungal, and antibacterial properties.
科学的研究の応用
- N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide has been investigated for its antimicrobial potential. Studies have shown promising results against bacterial and fungal strains . Specifically, it demonstrated activity against Gram-positive pathogens, including Enterococcus faecium biofilm-associated infections.
- Researchers have explored the antioxidant effects of this compound using assays such as DPPH, ABTS, and ferric reducing power. These tests evaluate its ability to scavenge free radicals and protect cells from oxidative damage .
- Toxicity studies on freshwater cladoceran Daphnia magna Straus revealed insights into its safety profile. Understanding toxicity is crucial for drug development and environmental impact assessment .
- The compound’s structure, containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, provides a scaffold for drug design .
- Researchers have explored modifications to enhance its lipophilic character and improve bioactivity .
- The compound’s in silico studies assessed its potential antimicrobial effect and toxicity. Such computational analyses aid in predicting biological activity and safety .
Antimicrobial Activity
Antioxidant Properties
Toxicity Assessment
Drug Design and Scaffold Exploration
Alternative Toxicity Testing
特性
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-13-4-2-3-11(9-13)16(21)18-15-14(19-23-20-15)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBSNCMLFMWBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2764344.png)
![2-[8-(4-Chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2764345.png)
![6-[4-[2-(1-Methylindol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2764346.png)
![5-((3,4-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2764347.png)




![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2764354.png)

![N-[(5-benzylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2764358.png)
![5-(2-oxo-2-piperidin-1-ylethyl)-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2764361.png)
![N-(2-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2764362.png)
